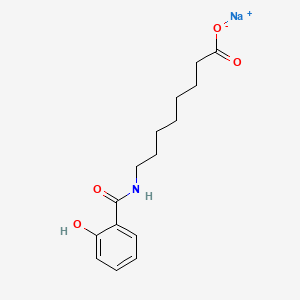

Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate

説明

What is Salcaprozate sodium?

Salcaprozate sodium, AKA sodium N-[8-(2-hydroxybenzoyl)amino]octanoate, is a synthetic N-acetylated amino acid derivative of salicylic acid[“]. It has been extensively studied for its potential to enhance the permeation of proteins and peptides through the intestinal mucosa[“]. This compound is one of the most advanced intestinal permeation enhancers.

The primary function of sodium saccharoprofen is to increase the oral bioavailability of large molecules. It does this by enhancing the absorption of these molecules into intestinal epithelial cells[“]. This is particularly useful for the delivery of proteins and peptides, which often face challenges associated with gastrointestinal degradation[“].

Structure

3D Structure of Parent

特性

CAS番号 |

203787-91-1 |

|---|---|

分子式 |

C15H21NNaO4 |

分子量 |

302.32 g/mol |

IUPAC名 |

sodium 8-[(2-hydroxybenzoyl)amino]octanoate |

InChI |

InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19); |

InChIキー |

RYXLCKUMPSGTIX-UHFFFAOYSA-N |

異性体SMILES |

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+] |

正規SMILES |

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O.[Na] |

外観 |

White powder |

沸点 |

521.7°C at 760 mmHg |

melting_point |

183-185°C |

他のCAS番号 |

203787-91-1 |

純度 |

99% |

関連するCAS |

Free acid: 183990-46-7 |

溶解性 |

DMSO (Slightly), Methanol (Slightly) |

同義語 |

SNAC; sodium 8-((2-hydroxybenzoyl) amino) octanoate; N-(8-(2-hydroxybenzoyl)amino)caprylate; N-(8-(2-hydroxybenzoyl)amino)caprylate sodium; N-SNAC; salcaprozate sodium; SNAC sodium |

製品の起源 |

United States |

Foundational & Exploratory

"Discovery and chemical synthesis of Salcaprozate Sodium"

An In-depth Technical Guide to Salcaprozate Sodium (SNAC): From Discovery to Synthesis and Application

Introduction: Overcoming the Oral Delivery Barrier

The oral administration of therapeutics is the most common and preferred route due to its convenience, cost-effectiveness, and high patient compliance. However, for a significant and growing class of macromolecular drugs—such as peptides and proteins—the gastrointestinal tract presents a formidable barrier.[1] The harsh acidic environment of the stomach, coupled with the presence of degrading enzymes like pepsin and the low permeability of the intestinal epithelium, renders most large-molecule drugs ineffective when taken orally.[1] This challenge has historically confined these potent therapeutics to parenteral (injectable) routes of administration.

This guide provides a comprehensive overview of Salcaprozate Sodium (SNAC), a groundbreaking oral absorption enhancer that has successfully navigated these biological hurdles. We will explore its discovery within the context of carrier-based delivery systems, delve into its multifaceted mechanism of action, and provide a detailed examination of its chemical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this pivotal pharmaceutical excipient.

Part 1: Discovery and Development of a Novel Permeation Enhancer

The Eligen® Technology Platform: A Library of Innovation

Salcaprozate Sodium, also known as Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate, did not emerge in isolation. It was the result of a systematic search by Emisphere Technologies to identify "carrier" molecules capable of chaperoning poorly permeable drugs across the intestine.[2][3] This endeavor led to the creation of the Eligen® technology platform, a library of over 1500 novel compounds designed to facilitate oral drug absorption.[2] SNAC, a synthetic N-acetylated amino-acid derivative of salicylic acid, was identified from this extensive screening process as a particularly effective and promising candidate.[2][4][5]

From Concept to Clinical Validation

The first major validation of SNAC's potential came with its formulation with cyanocobalamin (Vitamin B12). This application was successful enough that the formulation received "Generally Regarded as Safe" (GRAS) status from the U.S. Food and Drug Administration (FDA), a critical step that underscored its safety profile for human use.[2][5][6]

However, the most transformative application of SNAC has been in the development of oral semaglutide, the first orally administered glucagon-like peptide-1 (GLP-1) receptor agonist for the treatment of type 2 diabetes.[5] Semaglutide, a potent peptide therapeutic, was an ideal candidate for oral delivery due to its high potency and long half-life, but it could not overcome the gastrointestinal barriers on its own.[5] The co-formulation with SNAC proved to be the key, enabling sufficient gastric absorption to achieve clinically meaningful outcomes. This achievement, validated in the extensive 10-trial PIONEER program, marked a new era for oral peptide delivery.[1]

Part 2: The Multifaceted Mechanism of Action

The mechanism by which SNAC facilitates oral drug absorption is complex and involves several synergistic actions, primarily localized to the stomach. It is a transcellular permeation enhancer that, critically, does not require a protective enteric coating.[5]

Step 1: Localized Gastric pH Buffering

Upon ingestion, the tablet containing SNAC and the active pharmaceutical ingredient (API) resides in the stomach. Here, SNAC exerts a localized buffering effect, transiently increasing the pH in the microenvironment surrounding the tablet from the highly acidic gastric norm of pH 1-2 to approximately pH 5 or higher.[1] This pH elevation serves a crucial protective function: it significantly inhibits the activity of pepsin, the primary proteolytic enzyme in the stomach, which is largely inactive above pH 5.[1] This protects the peptide API from enzymatic degradation during the critical window for absorption.

Step 2: Enhancing Transcellular Permeation

SNAC's primary role is to increase the permeability of the gastric epithelial cells. It achieves this through a transcellular (through the cell) pathway, rather than a paracellular (between cells) one.

-

Membrane Fluidization : As an amphiphilic molecule, SNAC embeds itself within the lipid bilayer of the gastric epithelial cell membranes. This interaction temporarily increases the fluidity of the membrane, creating transient pathways that allow the co-administered drug to pass through the cell and into the bloodstream.[1]

-

Non-Covalent Interactions : It is theorized that SNAC forms weak, non-covalent complexes with the drug molecule.[2][7][8] This association may increase the drug's lipophilicity, making it more amenable to partitioning into and diffusing across the lipid-based cell membrane.

This mechanism is distinct from other permeation enhancers like sodium caprate (C10), which primarily function by reversibly opening the tight junctions between epithelial cells.[1][2] Studies have shown that SNAC does not significantly alter markers of tight junction integrity, confirming its transcellular mode of action.[1]

Logical Flow of SNAC's Mechanism of Action

The following diagram illustrates the sequential steps involved in SNAC-mediated oral drug absorption.

Caption: Workflow of SNAC's mechanism of action in the stomach.

Part 3: Chemical Synthesis of Salcaprozate Sodium

The commercial viability of SNAC is underpinned by the development of a cost-effective, safe, and high-yield synthetic process suitable for industrial-scale production.[9][10] While various specific routes have been patented, a general and robust strategy involves the acylation of an amino-octanoic acid derivative followed by saponification and salt formation.

Physicochemical Properties of Salcaprozate Sodium

| Parameter | Value | Reference |

| CAS Number | 203787-91-1 | [11] |

| Molecular Formula | C₁₅H₂₀NNaO₄ | [12] |

| Molecular Weight | 301.31 g/mol | [12] |

| Appearance | White to off-white powder | [11] |

| Nature | Synthetic N-acetylated amino-acid derivative of salicylic acid | [2][4] |

General Synthesis Workflow

The synthesis can be logically broken down into the formation of an amide bond to create the core structure, followed by hydrolysis and conversion to the final sodium salt.

Caption: Generalized chemical synthesis workflow for Salcaprozate Sodium.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on methodologies described in the scientific and patent literature.[12][13][14]

Objective: To synthesize Salcaprozate Sodium (SNAC) from a protected salicylic acid derivative.

Step 1: Synthesis of Intermediate 8-(2-hydroxybenzamido)octanoic acid

-

Reaction Setup : A clean, dry, jacketed reaction vessel equipped with a mechanical stirrer, thermocouple, and condenser is charged with water and a chelating agent such as EDTA (e.g., ~0.001 equivalents) to prevent the formation of colored impurities.[13][14]

-

Reactant Addition : Charge the vessel with 2,4-dioxo-1,3-benzoazinyl-octanoic acid ethyl ester.

-

Hydrolysis : Add a 40% aqueous solution of sodium hydroxide (NaOH). Heat the reaction mixture to approximately 95-100°C and maintain for several hours (e.g., 3-20 hours) until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.[12][14]

-

Cooling and Acidification : Cool the reaction mixture to room temperature (20-25°C). In a separate vessel, prepare a mixture of acetone and 31% hydrochloric acid (HCl).

-

Precipitation : Slowly transfer the cooled reaction mixture into the acetone/HCl solution, maintaining the temperature below 30°C. The product, 8-(2-hydroxybenzamido)octanoic acid (SNAC free acid), will precipitate as a solid.

-

Isolation : The solid is isolated by filtration, washed with water to remove salts, and dried under a vacuum.

Step 2: Formation and Crystallization of Salcaprozate Sodium

-

Dissolution : The dried SNAC free acid is suspended in a suitable solvent, such as 2-propanol.

-

Salt Formation : A 20% aqueous solution of NaOH (~1.0 to 1.02 equivalents) is added slowly to the suspension over 30-60 minutes. The suspension will dissolve as the sodium salt is formed, resulting in a clear solution.[13][14]

-

Heating and Cooling : The solution is heated to approximately 50°C for about 30 minutes to ensure complete reaction, then cooled controllably to around 35°C.[13][14]

-

Seeding and Crystallization : The clear solution is seeded with a small amount of crystalline SNAC sodium salt. The mixture is stirred for about an hour as a light suspension forms.

-

Maturation : The suspension is slowly cooled further to 30°C and held for another hour to allow for crystal growth, yielding a thick white suspension.[13] Additional 2-propanol may be added to control particle size and improve filtration.

-

Final Isolation : The crystalline Salcaprozate Sodium is collected by filtration, washed with the solvent (2-propanol), and dried under a vacuum at an elevated temperature (e.g., 50-60°C) to yield the final product.

Part 4: Efficacy and Application Data

The primary function of SNAC is to enhance the oral bioavailability of co-administered drugs. This effect has been demonstrated across various molecules.

Pharmacokinetic Impact of SNAC

The table below presents data from a study on pancreatic kininogenase (PK), demonstrating the significant impact of SNAC on its absorption in rats.[10]

| Group | AUC₀₋₁₂ (ng/L*h) | t₁/₂ (h) |

| Control Group (PK without SNAC) | 4639.67 | 3.13 |

| Test Group (PK with SNAC) | 5679.75 | 4.57 |

As the data shows, the inclusion of SNAC resulted in a notable increase in the total drug exposure (AUC) and an extended plasma half-life (t₁/₂), confirming its efficacy as an absorption enhancer.[10]

Conclusion: A Keystone in Modern Drug Delivery

Salcaprozate Sodium represents a landmark achievement in pharmaceutical sciences.[15] Its discovery through systematic screening and subsequent development has provided a viable solution to the long-standing challenge of oral macromolecule delivery. By employing a sophisticated, multi-pronged mechanism that protects the drug from the gastric environment while transiently enhancing transcellular absorption, SNAC has enabled the creation of patient-friendly oral alternatives to injectable therapeutics.[16] The robust and scalable chemical synthesis ensures its availability for current and future pharmaceutical formulations. As the industry continues to advance biologic and peptide-based medicines, the role of innovative excipients like SNAC will be more critical than ever, paving the way for the next generation of oral therapies.[11][17]

References

-

Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics, 11(2), 78. [Link]

- Menon, R. (2026). Salcaprozate Sodium (SNAC) As An Oral Absorption Enhancer: Mechanism, Clinical Validation, And Implications For Peptide Drug Delivery. Preprint.

-

Lv, S., et al. (2024). Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance. Journal of Applied Bioanalysis, 10(2), 061-071. [Link]

-

Lv, S., et al. (2024). Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance. PubMed. [Link]

-

Inxight Drugs. (n.d.). SALCAPROZIC ACID. Inxight Drugs. [Link]

- Google Patents. (n.d.). US10875826B2 - Process for the manufacture of SNAC (salcaprozate sodium).

-

Al-Zoubi, A., et al. (2024). The Synthesis of SNAC Phenolate Salts and the Effect on Oral Bioavailability of Semaglutide. MDPI. [Link]

-

China Sinoway. (2025, May 23). Salcaprozate Sodium (SNAC): A Multifunctional Absorption Enhancer For Oral Macromolecular Drug Delivery. . [Link]

-

Xinggao Chemical. (2025, July 21). What is Salcaprozate Sodium Used For? Xinggao Chemical. [Link]

-

(2018, November 30). Salcaprozate Sodium (SNAC): A Key Enabler for Oral Drug Delivery. Medium. [Link]

-

Anderson, S.L., et al. (2022). A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes. PMC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind SNAC: Enhancing Oral Drug Permeation for Better Bioavailability. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Lv, S., et al. (2024). Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance. PMC. [Link]

-

PatentsKart. (2022, July 18). Solid State Form Of Salcaprozate Sodium And Process For Preparation Thereof. PatentsKart. [Link]

Sources

- 1. Salcaprozate Sodium (SNAC) As An Oral Absorption Enhancer: Mechanism, Clinical Validation, And Implications For Peptide Drug Delivery - Advanced Hair And Skin Solutions At DermaVue Skin Clinic, Kerala [dermavue.com]

- 2. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SALCAPROZIC ACID [drugs.ncats.io]

- 4. mdpi.com [mdpi.com]

- 5. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jostchemical.com [jostchemical.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Salcaprozate Sodium Facilitates Oral Delivery of Low-Permeability Drugs_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is Salcaprozate Sodium Used For? - Xinggao Chemical [xgchemicals.com]

- 12. Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US10875826B2 - Process for the manufacture of SNAC (salcaprozate sodium) - Google Patents [patents.google.com]

- 14. Synthesis and Application of Salcaprozate sodium_Chemicalbook [chemicalbook.com]

- 15. Salcaprozate Sodium: Revolutionizing Oral Drug Delivery through Enhanced Gastrointestinal Absorption_Chemicalbook [chemicalbook.com]

- 16. Salcaprozate Sodium Enabler for Oral Drug Delivery [jubilant-material.com]

- 17. nbinno.com [nbinno.com]

Toxicology and Safety Profile of Salcaprozate Sodium (SNAC)

Executive Summary

Salcaprozate sodium (SNAC) represents a paradigm shift in oral biologics, functioning not merely as an excipient but as a transcellular permeation enhancer .[1][2] Best known for enabling the oral delivery of Semaglutide (Rybelsus®) and Vitamin B12 (Eligen®), SNAC overcomes the dual barriers of the gastrointestinal (GI) tract: enzymatic degradation and epithelial impermeability.

This guide provides a rigorous technical analysis of SNAC’s toxicological profile. Contrary to early concerns regarding surfactant-induced membrane damage, extensive regulatory reviews (FDA/EMA) confirm that SNAC operates via a transient, reversible mechanism with a wide margin of safety (NOAEL ~1,000 mg/kg/day in rodents).

Molecular Identity and Physicochemical Properties

SNAC is a synthetic N-acetylated amino acid derivative of salicylic acid.[3] Its amphiphilic nature is critical to its function, allowing it to interact with both the aqueous gastric environment and the lipid bilayer of epithelial cells.[1]

-

IUPAC Name: Sodium 8-[(2-hydroxybenzoyl)amino]octanoate[][5][6][7]

-

Molecular Formula: C₁₅H₂₀NNaO₄

-

Role: Absorption Promoter / Permeation Enhancer (PE)[1][3][9][10]

Mechanism of Action: The "Transient Fluidization" Model

To understand the safety profile of SNAC, one must understand its mechanism. Unlike "paracellular" enhancers (e.g., Sodium Caprate) that mechanically unzip tight junctions—potentially allowing pathogen entry—SNAC facilitates transcellular passage.[2]

The Triple-Action Mechanism

-

Local pH Buffering: Upon dissolution in the stomach, SNAC creates a local microenvironment with a pH of ~5.5–6.0. This neutralizes pepsin activity, protecting the peptide payload (e.g., GLP-1 agonists) from enzymatic hydrolysis.[2]

-

Non-Covalent Complexation: SNAC associates with the peptide, inducing a monomeric state that is more favorable for absorption.

-

Membrane Fluidization: SNAC inserts into the gastric epithelial lipid bilayer, causing a transient increase in fluidity.[2] This allows the payload to diffuse through the cell without permanently disrupting membrane integrity.

Visualization of Mechanism

The following diagram illustrates the concurrent protective and transport mechanisms of SNAC.

Figure 1: SNAC creates a protected microenvironment by neutralizing pepsin while simultaneously fluidizing the membrane for peptide transit.[2]

Non-Clinical Toxicology Profile

The safety of SNAC has been exhaustively validated in Wistar rats, Sprague-Dawley (SD) rats, and Cynomolgus monkeys. The data indicates that toxicity is dose-dependent and primarily related to local GI irritation at massive doses, rather than systemic organ failure.

Acute and Subchronic Toxicity

The defining characteristic of SNAC toxicology is the "threshold effect." At therapeutic doses, it is benign; at supratherapeutic doses (surfactant overload), it causes GI distress.

| Parameter | Species | Finding | Reference |

| NOAEL (Subchronic) | Wistar Rat | 1,000 mg/kg/day (13 weeks).[2][6][7][11] No mortality or systemic toxicity. | [Riley et al., 2009] |

| LOAEL (Mortality) | SD Rat | 2,000 mg/kg/day . 20-50% mortality observed.[7][11] Cause: Severe GI irritation/distension. | [FDA Pharmacology Review, 2019] |

| GI Tolerance | Monkey | Emesis and loose stools at ≥1,800 mg/kg/day . No histopathological lesions.[6] | [Emisphere Data] |

| Genotoxicity | In Vitro | Negative (Ames Test & Chromosomal Aberration Assay). | [FDA NDA 213051] |

Carcinogenicity and Reproductive Safety[8]

-

Carcinogenicity: Two-year bioassays in rats and mice (CD-1) revealed no SNAC-related neoplastic findings. Note: Thyroid C-cell tumors observed in Rybelsus studies are attributed to the GLP-1 agonist (semaglutide) mechanism, not the SNAC excipient.

-

Reproductive Toxicity: At the NOAEL of 1,000 mg/kg/day, SNAC showed no effect on fertility or teratogenicity. Slight increases in stillbirths were noted only at maternally toxic doses (2,000 mg/kg).

Experimental Protocols for Safety Assessment

For researchers developing new SNAC-based formulations, "off-the-shelf" toxicity assays are insufficient. You must distinguish between mechanism (temporary permeability) and toxicity (permanent damage).

Protocol 1: Caco-2 Permeability & Integrity Assay

Objective: Determine if SNAC formulation causes irreversible tight junction damage.

Materials:

-

Caco-2 cells (Passage 40–60).

-

Transwell® inserts (0.4 µm pore size).

-

EVOM2 Epithelial Voltohmmeter.

-

Lucifer Yellow (LY) paracellular marker.

Workflow:

-

Differentiation: Seed Caco-2 cells at

cells/cm². Culture for 21 days until TEER > 300 -

Baseline Measurement: Measure initial TEER (

). -

Treatment: Apply SNAC formulation (e.g., 100 mM) to the apical chamber for 15 minutes.

-

Exposure Phase: Incubate at 37°C. Monitor TEER every 15 minutes.

-

Expectation: TEER will drop significantly (fluidization).

-

-

Recovery Phase (Critical): Remove SNAC, wash 3x with HBSS, and replace with fresh media. Monitor TEER for 24 hours.

-

Safety Criteria: TEER must return to >90% of baseline within 24 hours. If TEER remains suppressed, the formulation is cytotoxic.

-

-

Paracellular Leakage: Add Lucifer Yellow post-recovery. Permeability (

) <

Protocol 2: In Vivo Gastric Irritation Scoring

Objective: Assess local mucosal erosion in rodent models.

Methodology:

-

Dosing: Oral gavage (rat) of SNAC formulation.

-

Necropsy: Euthanize animals 4 hours post-dose (peak irritation window).

-

Gross Pathology: Open stomach along the greater curvature. Rinse with saline.

-

Scoring System (0-5 Scale):

-

0: Normal mucosa.

-

1: Hyperemia (redness) only.

-

2: Tiny erosions (<1 mm).

-

3: Moderate erosions (1-3 mm) or significant edema.

-

4: Large erosions (>3 mm) or hemorrhagic streaks.

-

5: Perforation.

-

-

Histology: Fix in 10% neutral buffered formalin. Stain H&E. Look for epithelial sloughing vs. deep submucosal inflammation.

Safety Assessment Workflow

The following decision tree outlines the logical progression for validating a SNAC-based formulation.

Figure 2: Step-wise safety validation pipeline from cellular reversibility to tissue integrity.

Regulatory Perspective & Conclusion

The FDA and EMA have established a clear regulatory precedent for SNAC through the approval of Rybelsus.

-

GRAS Status: SNAC is Generally Recognized As Safe for use in Vitamin B12 medical foods.[9]

-

Exposure Limits: The clinical dose of SNAC in Rybelsus is 300 mg per tablet . Given the NOAEL of 1,000 mg/kg in rats, the safety margin for a 60kg human (5 mg/kg dose) is approximately 200-fold .

Conclusion: SNAC is a safe, effective permeation enhancer when used within established limits.[5] Its toxicity is almost exclusively local (gastric irritation) and concentration-dependent. For drug developers, the critical safety metric is not just cell death, but the reversibility of epithelial fluidization , ensuring that the "door" opened for the drug closes immediately behind it.

References

-

FDA Center for Drug Evaluation and Research. (2019). Pharmacology/Toxicology Review and Evaluation: NDA 213051 (Rybelsus). Retrieved from [Link][5]

-

European Medicines Agency (EMA). (2020). Assessment Report: Rybelsus (Semaglutide).[12][13] Retrieved from [Link]

-

Riley, M. G., et al. (2009).[2][11] "Subchronic oral toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley and Wistar rats." International Journal of Toxicology. Retrieved from [Link]

-

Twarog, C., et al. (2019).[5][11] "Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10)." Pharmaceutics.[5][11] Retrieved from [Link]

-

Buckley, S. T., et al. (2018). "Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist." Science Translational Medicine. Retrieved from [Link]

Sources

- 1. Salcaprozate Sodium Enabler for Oral Drug Delivery [jubilant-material.com]

- 2. Salcaprozate Sodium (SNAC) As An Oral Absorption Enhancer: Mechanism, Clinical Validation, And Implications For Peptide Drug Delivery - Advanced Hair And Skin Solutions At DermaVue Skin Clinic, Kerala [dermavue.com]

- 3. Salcaprozate Sodium: Uses, Side Effects and Related Research_Chemicalbook [chemicalbook.com]

- 5. Salcaprozate sodium - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Subchronic oral toxicity of salcaprozate sodium (SNAC) in Sprague-Dawley and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SALCAPROZATE SODIUM [drugs.ncats.io]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ema.europa.eu [ema.europa.eu]

Technical Guide: GRAS Status and Safety Profile of Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate (SNAC)

Executive Summary: The Regulatory Paradox

Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate, commonly known as SNAC (INN: Salcaprozate sodium), occupies a unique niche in regulatory science.[1] While often marketed by chemical suppliers with claims of "GRAS status," its regulatory reality is nuanced.[2]

SNAC is not a broad-spectrum GRAS (Generally Recognized As Safe) food additive for general consumption (like salt or citric acid). Instead, its safety profile is grounded in two specific regulatory pillars:

-

Self-Affirmed GRAS: A determination made by the innovator (Emisphere Technologies) for use in specific Medical Foods (e.g., combined with Cyanocobalamin/Vitamin B12).[3]

-

FDA-Approved Novel Excipient: Its safety was rigorously validated by the FDA Center for Drug Evaluation and Research (CDER) as part of the NDA 213051 approval for Rybelsus® (oral semaglutide) .

This guide analyzes the toxicology data that supports these determinations, providing the technical grounding required for researchers considering SNAC for oral macromolecule delivery.

Chemical Identity and Mechanism of Action[1][4]

SNAC is a synthetic N-acetylated amino-acid derivative of salicylic acid.[3] It acts as a "carrier" permeation enhancer, distinct from traditional surfactants that indiscriminately disrupt epithelial tight junctions.

The "Eligen" Mechanism

SNAC facilitates the transcellular absorption of macromolecules (peptides, proteins) through a synchronized dual-action mechanism in the stomach:

-

Local pH Buffering: SNAC neutralizes the acidic microenvironment around the tablet, raising local pH to ~5.[1]5. This inhibits pepsin activity, preventing the enzymatic degradation of the payload (e.g., GLP-1 agonists).[1]

-

Non-Covalent Complexation: SNAC molecules interact with the payload through hydrophobic interactions and hydrogen bonding. This increases the lipophilicity of the payload, allowing it to traverse the gastric epithelial membrane via passive transcellular diffusion .

-

Dissociation: Upon entering the systemic circulation, the complex dissociates due to dilution. The payload remains active, and SNAC is metabolized.

Visualization: The SNAC Absorption Pathway

Figure 1: The synchronized mechanism of SNAC-mediated absorption, highlighting the critical pH-buffering step that distinguishes it from standard surfactants.

The Toxicology Profile (The Core of GRAS)

To substantiate a GRAS determination (Self-Affirmed) or an NDA approval, the substance must pass a battery of toxicological assessments. The following data summarizes the safety dossier established during the development of oral semaglutide and Eligen B12.

Acute and Subchronic Toxicity

Unlike harsh surfactants (e.g., Sodium Caprate) that can cause permanent mucosal damage, SNAC exhibits a reversible effect on membrane fluidity.

| Parameter | Finding | Significance |

| NOAEL (Rat) | ~1000 mg/kg/day (Subchronic) | High safety margin for typical human dosing (300mg/day). |

| Genotoxicity | Negative (Ames Test, Chromosomal Aberration) | No mutagenic potential detected. |

| Carcinogenicity | Negative (2-year Rat bioassay) | No increase in tumor incidence related to SNAC.[4] |

| Reproductive Tox | No teratogenicity observed | Safe for use, though specific drug payloads may carry risks. |

| Target Organs | Liver, Kidney (at supratherapeutic doses) | Effects (altered respiration) observed only at massive overdose. |

Mechanism of Toxicity (High Dose)

At extreme doses (exceeding therapeutic margins by >100x), SNAC can uncouple oxidative phosphorylation.

-

Observation: Reduced cellular respiration and mitochondrial ATP production.

-

Clinical Relevance: This mechanism defines the upper limit of the safety window but is not observed at the 300mg clinical dose used in Rybelsus.

Regulatory Pathway: Self-Affirmation vs. Notification[2][6]

Researchers must distinguish between the two pathways for "GRAS" status.

The "Self-GRAS" Pathway

Emisphere Technologies utilized an independent panel of experts to review the safety data of SNAC.

-

Status: This is a "Self-Determination." It was not submitted to the FDA as a GRAS Notice (GRN) for general food use.

-

Implication: You cannot simply add SNAC to a sports drink or energy bar and claim it is FDA-approved GRAS. It is restricted to specific intended uses (medical foods/supplements) where the scientific procedures for safety have been satisfied.

The FDA NDA Pathway (The Gold Standard)

The most robust safety validation comes from the FDA's review of NDA 213051 .

-

Designation: Novel Excipient.

-

Validation: The FDA reviewed chronic toxicology studies, carcinogenicity data, and clinical safety data.

-

Outcome: SNAC is approved as safe for chronic daily use in humans at doses up to 300 mg/day as part of the Rybelsus formulation.

Experimental Protocols for Validation

For researchers utilizing SNAC, ensuring material quality and functional performance is critical.

Protocol A: HPLC Purity Assessment

To ensure the absence of synthesis byproducts (e.g., unreacted salicylates).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 280 nm (targeting the salicylate chromophore).

-

Acceptance Criteria: Purity > 98.0%; Free Salicylamide < 0.1%.

Protocol B: Caco-2 Permeability Assay (Functional Check)

To validate the permeation enhancement capability of a SNAC lot.

-

Cell Culture: Grow Caco-2 cells on Transwell inserts (0.4 µm pore) for 21 days to form a differentiated monolayer.

-

TEER Check: Verify Transepithelial Electrical Resistance (TEER) is > 300 Ω·cm².

-

Preparation:

-

Control: FITC-Dextran (4 kDa) in HBSS (pH 7.4).

-

Test: FITC-Dextran + 50 mM SNAC in HBSS.

-

-

Execution: Apply to apical chamber. Incubate at 37°C for 2 hours.

-

Sampling: Sample basolateral chamber every 30 mins.

-

Calculation: Calculate Apparent Permeability (

).-

Success Criteria: The SNAC group should show a 10-20 fold increase in

compared to control, without a permanent drop in TEER (TEER should recover within 24 hours).

-

Visualization: Regulatory Decision Tree

Figure 2: Regulatory decision tree for SNAC usage. Note that "GRAS" strictly applies only to the Medical Food pathway via self-affirmation.

References

-

FDA Center for Drug Evaluation and Research. (2019). NDA 213051 Multi-disciplinary Review and Evaluation: Rybelsus (semaglutide) tablets. U.S. Food and Drug Administration.[2][5][6]

-

Twarog, C., et al. (2019).[6] Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics, 11(2),[6] 78.

-

Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist.[1] Science Translational Medicine, 10(467).

-

Emisphere Technologies. (2015).[7] Eligen B12™ Medical Food Prescribing Information.[3][7] (Historical reference regarding Self-GRAS determination for Medical Food use).

-

Novo Nordisk. (2023). Rybelsus® (semaglutide) tablets Prescribing Information.[4][8]

Sources

- 1. Salcaprozate Sodium (SNAC) As An Oral Absorption Enhancer: Mechanism, Clinical Validation, And Implications For Peptide Drug Delivery - Advanced Hair And Skin Solutions At DermaVue Skin Clinic, Kerala [dermavue.com]

- 2. FDA’s Focus on Self-Affirmed GRAS: Regulatory Recalibration and Practical Implications | The Food Lawyers ® - JDSupra [jdsupra.com]

- 3. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tga.gov.au [tga.gov.au]

- 5. Summary of US FDA GRAS Acceptance and Approval Status in the Second Quarter of 2024 - Regulatory News - Food & Food Contact Materials - CIRS Group [cirs-group.com]

- 6. Salcaprozate sodium - Wikipedia [en.wikipedia.org]

- 7. Emisphere Technologies - Enhancing Oral Formulations of Large and Polar API [pharmaceutical-technology.com]

- 8. swissmedic.ch [swissmedic.ch]

Interaction of SNAC with Gastrointestinal Mucosa: A Mechanistic & Experimental Guide

Executive Summary

Salcaprozate Sodium (SNAC) represents a paradigm shift in oral macromolecule delivery.[1] Originally developed as a "carrier" molecule under the Eligen® technology, its most commercially successful application (oral semaglutide) revealed a mechanism distinct from classical permeation enhancers.[2] Unlike medium-chain fatty acids (e.g., Sodium Caprate/C10) that primarily modulate tight junctions for paracellular transport, SNAC facilitates transcellular absorption across the gastric mucosa .

This guide dissects the interaction of SNAC with GI tissue, focusing on the "combinatorial" mechanism: localized pH buffering, pepsin inactivation, and membrane fluidization.[1][2][3] It provides researchers with validated protocols for assessing mucosal integrity and permeability.

Part 1: Molecular Mechanism of Action

The "Gastric Shield" Hypothesis

The interaction between SNAC and the GI mucosa is concentration-dependent and site-specific. While SNAC can enhance intestinal absorption, its unique efficacy with GLP-1 analogs (like Semaglutide) is driven by a gastric-resident mechanism described by Buckley et al. (2018).

1. Localized pH Buffering

Upon tablet erosion in the stomach, SNAC dissolves to create a transient, high-concentration microenvironment (approx. 300 mg dose yields ~280 mM locally).[3] SNAC is a weak base; it neutralizes the immediate gastric acid, raising the local pH from ~1.5 to >4.5.

-

Effect: This pH shift inactivates pepsin (which requires pH <4 for activity), preventing the enzymatic degradation of the peptide payload before absorption.[3][4]

2. Membrane Fluidization (Transcellular Route)

SNAC integrates into the lipid bilayer of the gastric epithelial cells.[3]

-

Lipid Interaction: It disrupts the packing of lipid acyl chains, increasing membrane fluidity.

-

Monomerization: The local pH and ionic environment promote the dissociation of peptide oligomers (e.g., semaglutide hexamers) into monomers, which are thermodynamically more favorable for membrane permeation.

-

Result: The peptide diffuses through the cell (transcellular) rather than between them (paracellular).

3. Reversibility

The interaction is transient. Once the SNAC concentration dissipates (via absorption or dilution), the membrane fluidity returns to baseline, and the epithelium undergoes restitution (rapid repair) if minor exfoliation occurred.

Visualization: The Gastric Absorption Pathway

The following diagram illustrates the concurrent events occurring at the tablet-mucosa interface.

Figure 1: The multimodal mechanism of SNAC facilitating gastric absorption of peptides via pH modulation and membrane fluidization.[5]

Part 2: Comparative Analysis (SNAC vs. C10)

To understand SNAC's safety and efficacy, it must be contrasted with Sodium Caprate (C10), the gold standard intestinal permeation enhancer.[6]

| Feature | Salcaprozate Sodium (SNAC) | Sodium Caprate (C10) |

| Primary Site of Action | Stomach (Gastric Mucosa) | Small Intestine |

| Primary Route | Transcellular (Through cells) | Paracellular (Between cells) |

| Effect on TEER | Negligible reduction (at therapeutic doses) | Significant, reversible reduction |

| Tight Junctions | No significant opening (ZO-1 intact) | Opens Tight Junctions (Displaces ZO-1) |

| Pepsin Inhibition | High (via pH buffering) | Low/None |

| Safety Profile | GRAS; Minor superficial exfoliation | GRAS; Mild mucosal irritation |

Data Source: Twarog et al. (2020) and Buckley et al. (2018).[3]

Part 3: Experimental Protocols

Protocol: Ex Vivo Gastric Mucosa Permeability Assay (Ussing Chamber)

This protocol is the gold standard for distinguishing between transcellular and paracellular transport and assessing tissue viability.

Objective: Quantify the permeability of a model peptide in the presence of SNAC while monitoring tissue integrity (TEER).

1. Tissue Preparation

-

Source: Freshly excised porcine or canine gastric mucosa (fundus/body region).

-

Handling: Transport in ice-cold Krebs-Henseleit (KH) buffer.

-

Stripping: Carefully strip the muscularis externa, leaving the mucosa and submucosa intact. Critical: Do not damage the luminal surface.

2. Ussing Chamber Setup

-

Mounting: Mount tissue segments (area ~0.6–1.0 cm²) in Ussing chambers.

-

Buffers:

-

Apical (Luminal): Simulated Gastric Fluid (SGF) or KH buffer adjusted to pH 1.2–2.0 (to mimic stomach) OR pH 5.0 (to mimic SNAC-buffered environment).

-

Basolateral (Serosal): KH buffer (pH 7.4) with glucose (10 mM) for metabolic support.

-

-

Oxygenation: 95% O₂ / 5% CO₂ (Basolateral) and appropriate gas mix for Apical depending on pH.

3. Experimental Workflow (Step-by-Step)

-

Equilibration: Allow tissue to equilibrate for 20–30 mins. Monitor Transepithelial Electrical Resistance (TEER).[3][6][7][8]

-

Criteria: Reject tissue with TEER < 70 Ω·cm² (indicates damage).

-

-

Dosing:

-

Group A (Control): Peptide alone.

-

Group B (SNAC): Peptide + SNAC (Final concentration 100–300 mM). Note: SNAC must be dissolved immediately prior to use to prevent precipitation.

-

Group C (Positive Control): Peptide + C10 (10 mM) or EDTA.

-

-

Sampling: Withdraw samples from the basolateral chamber every 15 mins for 2 hours. Replace volume with fresh buffer.

-

Integrity Check: Measure TEER every 15 mins. Add FITC-Dextran 4kDa (FD4) to the apical side to assess paracellular leakage.

4. Data Interpretation

-

Transcellular Signature: High peptide flux + Stable TEER + Low FD4 flux. (Expected for SNAC).[1][3][9][10]

-

Paracellular Signature: High peptide flux + Dropping TEER + High FD4 flux. (Expected for C10/EDTA).

Visualization: Ussing Chamber Workflow

Figure 2: Experimental workflow for validating SNAC permeability enhancement ex vivo.

Part 4: Safety & Histological Integrity

A primary concern in drug development is whether the "membrane fluidization" causes permanent damage.

Histological Assessment

-

Acute Effect: High concentrations of SNAC can cause "apical erosion" or exfoliation of the top epithelial layer.

-

Restitution: Studies (Twarog et al., Buckley et al.) confirm that this damage is superficial. The gastric mucosa possesses high regenerative capacity (restitution) via cell migration, repairing the defect within minutes to hours after the SNAC pill passes.

-

Toxicity Markers: LDH (Lactate Dehydrogenase) release assays are recommended to quantify cytotoxicity. SNAC generally shows lower LDH release compared to surfactant-based enhancers like Sodium Dodecyl Sulfate (SDS).

Regulatory Status

SNAC is granted GRAS (Generally Recognized As Safe) status for specific uses (e.g., Vitamin B12 delivery) and is an approved excipient in FDA-approved products (Rybelsus®).

References

-

Buckley, S. T., et al. (2018). Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist.[3][9] Science Translational Medicine.[11] [Link] (The seminal paper defining the gastric pH-buffering mechanism.)

-

Twarog, C., et al. (2020). A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10).[3][6][12] European Journal of Pharmaceutics and Biopharmaceutics. [Link] (Critical comparison proving SNAC's transcellular vs. C10's paracellular route.)

-

Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics.[1][8][10] [Link] (Comprehensive review of safety and efficacy profiles.)

-

Fattah, S., et al. (2020). Salcaprozate sodium (SNAC) enhances permeability of octreotide across isolated rat and human intestinal epithelial mucosae in Ussing chambers.[7][9] European Journal of Pharmaceutical Sciences.[7] [Link] (Protocol validation for Ussing chamber studies with SNAC.)

Sources

- 1. lgmpharma.com [lgmpharma.com]

- 2. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salcaprozate Sodium (SNAC) As An Oral Absorption Enhancer: Mechanism, Clinical Validation, And Implications For Peptide Drug Delivery - Advanced Hair And Skin Solutions At DermaVue Skin Clinic, Kerala [dermavue.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salcaprozate sodium (SNAC) enhances permeability of octreotide across isolated rat and human intestinal epithelial mucosae in Ussing chambers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SALCAPROZATE SODIUM [drugs.ncats.io]

- 11. Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: SNAC Formulation Strategies for Enhanced Oral Bioavailability of Class III/IV Biologics

Executive Summary & Strategic Value

The oral delivery of biologics (peptides, proteins, oligonucleotides) remains the "Holy Grail" of pharmaceutical development. Most permeation enhancers focus on intestinal delivery via enteric coating. Salcaprozate Sodium (SNAC) disrupts this paradigm by enabling gastric absorption .

This guide details the formulation, manufacturing, and validation of SNAC-based solid dosage forms. Unlike traditional excipients, SNAC acts as a functional carrier that transiently modifies the local gastric environment. Success requires strict adherence to the "Golden Ratio" of enhancer-to-API and rigorous moisture control during manufacturing.

Target Applications:

-

GLP-1 analogs (e.g., Semaglutide)[1]

-

Heparin/LMWH

-

Insulin variants

-

BCS Class III/IV small molecules

Mechanistic Foundation: The "Transient Microclimate"

To formulate effectively, one must understand that SNAC does not merely "open" tight junctions. It functions through a dual-action mechanism in the stomach.

The Stomach-Centric Paradigm

Contrary to intestinal release strategies, SNAC formulations are designed to erode immediately in the stomach.

-

Local pH Buffering: Upon dissolution, SNAC (a weak base) neutralizes gastric acid in the immediate vicinity of the tablet surface.[2][3] This creates a transient neutral pH microclimate, protecting acid-labile payloads (like peptides) from pepsin degradation.

-

Transcellular Permeation: SNAC forms non-covalent interactions with the API, increasing its lipophilicity.[4] Simultaneously, it fluidizes the gastric epithelial membrane, facilitating transcellular (through the cell) rather than paracellular (between cells) transport.

Key Insight: The efficacy of SNAC is highly dose-dependent. Clinical data suggests a threshold dose (typically ~300 mg per tablet) is required to overwhelm local proton pumps and establish the protective pH buffer zone.

Mechanism of Action Diagram

Figure 1: The dual-action mechanism of SNAC: Local pH buffering protects the API, while membrane interaction facilitates transcellular absorption in the stomach.[3]

Pre-Formulation & Critical Material Attributes (CMAs)

SNAC is chemically stable but physically sensitive. Ignoring these attributes leads to tablet capping and poor dissolution.

| Attribute | Specification / Concern | Impact on Formulation |

| Hygroscopicity | High. Absorbs moisture rapidly >60% RH. | Critical: Must use dry manufacturing methods. Moisture triggers hydrolysis or premature gelation. |

| Particle Size (D50) | Target: 150–250 µm (Flowable). | Fines (<50 µm) cause sticking; coarse particles reduce the "buffering speed" needed for protection. |

| Solubility | Amphiphilic. High solubility in aqueous buffers. | Rapid dissolution is required to establish the pH gradient before the stomach empties. |

| Melting Point | ~198°C (Salt form). | Stable for roller compaction, but avoid high-shear heating. |

The "Golden Ratio" Rule

Research indicates that the SNAC-to-API ratio is not linear.

-

Fixed SNAC Dose: ~300 mg is often the "floor" for efficacy, regardless of API dose (e.g., 3 mg vs. 14 mg Semaglutide both use 300 mg SNAC).

-

Reasoning: The SNAC amount is dictated by the volume of gastric fluid it must neutralize, not the amount of drug it must carry.

Manufacturing Protocol: Dry Granulation (Roller Compaction)

Why not Wet Granulation? Wet granulation is contraindicated for SNAC formulations. Water introduction risks:

-

Initiating API degradation (hydrolysis).

-

Altering SNAC crystal habit (affecting dissolution rate).

-

Trapping moisture that destabilizes the final product.

Recommended Method: Roller Compaction (Dry Granulation).

Detailed Workflow

Environmental Control: Maintain Relative Humidity (RH) < 40% throughout processing.

Step 1: Pre-Blending (Intragranular)

-

Ingredients: SNAC (300 mg/unit), API, Microcrystalline Cellulose (MCC - Binder), Magnesium Stearate (0.5% - Lubricant).

-

Action: Screen SNAC through #20 mesh to break agglomerates. Blend in a V-blender for 15 mins at 25 RPM.

-

Note: Keep lubricant low (0.25-0.5%) intragranularly to prevent over-lubrication which retards dissolution.

Step 2: Roller Compaction

-

Equipment: Gerteis or equivalent compactor.

-

Parameters:

-

Roll Force: 4–6 kN/cm (Medium force). High force creates "glassy" ribbons that dissolve too slowly.

-

Gap Width: 2.0–3.0 mm.

-

-

Output: Solid ribbons (density ~0.8 g/mL).

Step 3: Milling

-

Action: Pass ribbons through an oscillating granulator (1.0 mm screen).

-

Goal: Produce granules with good flowability (Carr Index < 15).

Step 4: Final Blending (Extragranular)

-

Add: Povidone (disintegrant) and remaining Magnesium Stearate (0.5%).

-

Mix: 5 mins. Do not over-mix.

Step 5: Compression

-

Tooling: Oval or capsule-shaped (facilitates swallowing).

-

Hardness: Target 10–15 kP.

-

Friability: < 0.5%.

Process Visualization

Figure 2: Optimized Dry Granulation workflow for SNAC formulations to prevent moisture-induced degradation.

Analytical Validation & Quality Control

Standard USP dissolution methods often fail to predict in vivo performance for SNAC because they lack the biological relevance of the stomach environment.

Bio-Relevant Dissolution

-

Media: FaSSGF (Fasted State Simulated Gastric Fluid) at pH 1.6.

-

Apparatus: USP II (Paddle) at 50 or 75 RPM.

-

Success Criteria:

-

SNAC Release: >85% within 15 minutes. (Rapid release is non-negotiable for pH buffering).

-

API Release: Must co-release with SNAC. If API releases too late, the pH buffer window is missed, and pepsin destroys the drug.

-

In Vitro Permeation (Caco-2 / Ussing Chamber)

While Caco-2 is standard, SNAC targets gastric tissue.

-

Protocol: Use NCI-N87 (gastric carcinoma) cells or isolated rat gastric mucosa in Ussing chambers.

-

Marker: Co-administer with FITC-dextran (4 kDa) to monitor paracellular integrity. SNAC should enhance API transport without permanently crashing TEER (Transepithelial Electrical Resistance), indicating reversible permeation.

References

-

Buckley, S. T., et al. (2018).[4] Transcellular stomach absorption of a derivatized glucagon-like peptide-1 receptor agonist.[1] Science Translational Medicine, 10(467).[4]

-

Twarog, C., et al. (2019).[5] Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics, 11(2),[5] 78. [5]

-

FDA Label. (2019).[1] RYBELSUS® (semaglutide) tablets, for oral use.[1][4] Novo Nordisk.[2][6]

-

Brayden, D. J., et al. (2020). Systemic delivery of peptides by the oral route: Formulation and regulatory issues. Advanced Drug Delivery Reviews.

-

PubChem. (n.d.). Sodium 8-(2-hydroxybenzamido)octanoate (SNAC).[7] National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SNAC promotes the oral absorption of semaglutide tablets - chengdu Pukang Biological Technology Co., Ltd. [pu-kang.com]

- 5. Salcaprozate sodium - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. sodium N-(8-(2-hydroxybenzoyl)amino)caprylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Application Note & Protocol: Assessing SNAC Efficacy Using Caco-2 Monolayers

A Guide for Researchers in Drug Development

Introduction: The Challenge of Oral Drug Delivery and the Role of SNAC

The oral route remains the preferred method for drug administration due to its convenience and patient compliance. However, many promising therapeutic agents, particularly macromolecules and poorly soluble small molecules, exhibit low oral bioavailability due to the formidable barrier of the intestinal epithelium.[1][2] Salcaprozate sodium (SNAC), also known as sodium N-[8-(2-hydroxybenzoyl)amino]caprylate, is a leading permeation enhancer designed to overcome this challenge.[3][4] SNAC is a key component in the first orally available GLP-1 receptor agonist, semaglutide, highlighting its clinical significance.[4][5][6] Unlike some enhancers that disrupt tight junctions, SNAC is believed to primarily act via a transcellular mechanism, increasing the fluidity of the cell membrane to facilitate drug passage.[3][7][8]

This application note provides a detailed guide for researchers to assess the efficacy of SNAC in enhancing the permeability of a test compound using the well-established Caco-2 cell monolayer model, an in vitro system that mimics the human intestinal epithelium.[1][9][10][11]

The Caco-2 Cell Model: A Gold Standard for Permeability Screening

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, has become a cornerstone of in vitro drug absorption studies.[10][11] When cultured on semi-permeable filter supports, these cells differentiate into a polarized monolayer with tight junctions and a brush border, morphologically and functionally resembling the enterocytes of the small intestine.[11][12][13] This model is accepted by regulatory agencies like the FDA for permeability assessment and can provide data to support biowaivers.[9]

While other models exist, such as those derived from primary human intestinal epithelial cells or induced pluripotent stem cells, the Caco-2 model remains widely used due to its robustness, reproducibility, and extensive characterization.[14][15]

Mechanism of SNAC Action: A Transcellular Pathway

Understanding the proposed mechanism of SNAC is crucial for designing and interpreting permeability assays. While some permeation enhancers act by opening the paracellular pathway (the space between cells), evidence suggests that SNAC primarily facilitates transcellular transport (movement through the cells).[3][4] It is thought to achieve this by:

-

Increasing Membrane Fluidity: SNAC interacts with the lipid membranes of epithelial cells, increasing their fluidity and thereby enhancing the passage of co-administered drugs.[7][8]

-

Non-covalent Complexation: SNAC may form non-covalent complexes with the drug molecule, increasing its lipophilicity and facilitating its partitioning into the cell membrane.[3]

-

Localized pH Modification: In the context of oral formulations, SNAC can locally increase the pH in the stomach, protecting acid-labile drugs like peptides from degradation by enzymes such as pepsin.[6][16]

This transcellular mechanism is a key advantage, as it may avoid the potential toxicity associated with widespread disruption of tight junctions.[8]

Experimental Workflow for Assessing SNAC Efficacy

The following diagram outlines the comprehensive workflow for evaluating the effect of SNAC on the permeability of a test compound using Caco-2 cells.

Caption: Experimental workflow for SNAC efficacy assessment using Caco-2 cells.

Detailed Protocols

Part 1: Caco-2 Cell Culture and Monolayer Formation

Objective: To culture Caco-2 cells and establish a differentiated, polarized monolayer on permeable supports.

Materials:

-

Caco-2 cell line (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Non-Essential Amino Acids (NEAA) solution

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

-

Cell culture flasks and plates

Protocol:

-

Cell Culture Maintenance:

-

Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells when they reach 80-90% confluency (typically every 5-7 days). Use passages between 20 and 50 for permeability studies to ensure consistent cell characteristics.[11]

-

-

Seeding on Transwell® Inserts:

-

Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.

-

Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[17]

-

Add fresh medium to the basolateral compartment (receiver plate).

-

-

Monolayer Differentiation:

-

Incubate the seeded inserts for 21 days to allow for cell differentiation and the formation of a confluent monolayer with well-established tight junctions.[13]

-

Change the culture medium in both the apical and basolateral compartments every 2-3 days.

-

Part 2: Monolayer Integrity Assessment

Objective: To verify the integrity of the Caco-2 monolayer before conducting the permeability assay. This is a critical quality control step.

A. Transepithelial Electrical Resistance (TEER) Measurement:

Rationale: TEER is a non-invasive method to measure the electrical resistance across the cell monolayer, which is indicative of the tightness of the junctions between cells.[18][19] Higher TEER values generally correlate with a more intact barrier.[20]

Protocol:

-

Allow the culture plates to equilibrate to room temperature for 20-30 minutes.

-

Using an epithelial voltohmmeter with "chopstick" electrodes (e.g., Millicell® ERS-2), measure the resistance of each Transwell® insert.[18][20]

-

Measure the resistance of a blank insert (containing medium but no cells) to subtract the background resistance.

-

Calculate the net TEER value and normalize it for the surface area of the membrane:

B. Lucifer Yellow (LY) Permeability Assay:

Rationale: Lucifer Yellow is a fluorescent, hydrophilic molecule that cannot readily cross cell membranes. Its passage across the monolayer is primarily through the paracellular pathway. A low permeability of LY indicates tight junction integrity.[22][23][24]

Protocol:

-

Wash the monolayer twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

-

Add a known concentration of Lucifer Yellow (e.g., 100 µM) in transport buffer to the apical compartment.[22]

-

Add fresh transport buffer to the basolateral compartment.

-

Incubate for 1-2 hours at 37°C on an orbital shaker.[22]

-

Collect a sample from the basolateral compartment.

-

Measure the fluorescence of the sample using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).[22]

-

Calculate the apparent permeability (Papp) of LY.

-

Acceptance Criterion: A low Papp value for LY (e.g., <1.0 x 10⁻⁶ cm/s) is indicative of a tight monolayer.[23]

-

Part 3: SNAC Permeability Assay

Objective: To determine the effect of SNAC on the apical-to-basolateral permeability of a test compound.

Protocol:

-

Preparation:

-

Prepare a transport buffer (e.g., HBSS, pH 7.4).

-

Prepare dosing solutions of your test compound in the transport buffer, both with and without the desired concentration(s) of SNAC. It is crucial to test a range of SNAC concentrations.[7]

-

-

Assay Initiation:

-

Gently remove the culture medium from both the apical and basolateral compartments of the Transwell® inserts that have passed the integrity checks.

-

Wash the monolayers twice with pre-warmed transport buffer.

-

Add fresh transport buffer to the basolateral compartment.

-

Initiate the transport experiment by adding the dosing solutions (test compound ± SNAC) to the apical compartment.[21]

-

-

Incubation and Sampling:

-

Incubate the plates at 37°C for a defined period (e.g., 120 minutes), typically with gentle shaking (50-90 rpm).[21][22]

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the basolateral compartment.

-

After each sampling, replace the volume with fresh, pre-warmed transport buffer to maintain a constant volume.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.[10]

-

Part 4: Data Analysis and Interpretation

Objective: To calculate the apparent permeability coefficient (Papp) and determine the enhancement ratio.

Calculation of Apparent Permeability (Papp):

The Papp value represents the rate at which a compound crosses the cell monolayer and is calculated using the following equation:[22]

Papp (cm/s) = (dQ/dt) / (A × C₀)

Where:

-

dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber, in µmol/s or mg/s).

-

A is the surface area of the membrane (in cm²).

-

C₀ is the initial concentration of the compound in the donor (apical) chamber (in µmol/mL or mg/mL).

Enhancement Ratio (ER):

The ER quantifies the efficacy of SNAC:

ER = Papp (with SNAC) / Papp (without SNAC)

An ER greater than 1 indicates that SNAC enhances the permeability of the test compound.

Data Presentation

The results should be presented clearly, often in a tabular format, to allow for easy comparison between different conditions.

| Condition | Test Compound Papp (x 10⁻⁶ cm/s) (Mean ± SD, n=3) | Enhancement Ratio (ER) | Monolayer Integrity (TEER % of Initial) |

| Control (No SNAC) | 1.5 ± 0.2 | 1.0 | 98 ± 4% |

| + 20 mM SNAC | 4.5 ± 0.5 | 3.0 | 95 ± 5% |

| + 40 mM SNAC | 9.8 ± 1.1 | 6.5 | 92 ± 6% |

| + 80 mM SNAC | 15.2 ± 1.8 | 10.1 | 75 ± 8% |

Note: It is crucial to monitor monolayer integrity (e.g., by measuring TEER) after the experiment to ensure that the observed permeability enhancement is not due to cytotoxicity or irreversible damage to the cell monolayer. A significant drop in TEER may indicate that the concentration of SNAC used is too high.[8][25]

Self-Validating System and Trustworthiness

This protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

-

Passage Number Control: Using a consistent range of cell passages minimizes variability in cell characteristics.[11]

-

Dual Integrity Checks (TEER and LY): Combining TEER and Lucifer Yellow assays provides a more robust assessment of monolayer integrity than either method alone.

-

Post-Assay Integrity Check: Evaluating TEER after exposure to SNAC helps to distinguish between true permeation enhancement and barrier disruption due to toxicity.

-

Inclusion of Controls: The use of both positive (a known highly permeable compound) and negative (a known poorly permeable compound) controls in the assay validation is essential for benchmarking the system.

By adhering to these principles, researchers can generate reliable and reproducible data on the efficacy of SNAC as a permeation enhancer.

References

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

-

Lucifer Yellow Permeability Assay using Falcon® HTS 96 Multiwell Insert Systems. Corning. [Link]

-

Striving Towards the Perfect In Vitro Oral Drug Absorption Model. PubMed. [Link]

-

Measurement of Transepithelial Electrical Resistance (TEER). Bio-protocol. [Link]

-

Caco2 assay protocol. [Link]

-

Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide Experience. American Diabetes Association. [Link]

-

Comparison of Caco 2 with Other Cell based Models for Intestinal Permeability Studies. [Link]

-

Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). PMC. [Link]

-

Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

-

Safety concerns over the use of intestinal permeation enhancers: A mini-review. PMC. [Link]

-

Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers. PMC. [Link]

-

Alternative functional in vitro models of human intestinal epithelia. PMC - NIH. [Link]

-

Planar Lucifer Yellow Permeability Assay. Altis Biosystems. [Link]

-

Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. MDPI. [Link]

-

Alternative functional in vitro models of human intestinal epithelia. PubMed. [Link]

-

Measurement of Transepithelial Electrical Resistance (TEER). [Link]

-

In vitro and ex vivo models of the oral mucosa as platforms for the validation of novel drug delivery systems. PMC. [Link]

-

A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes. PMC. [Link]

-

Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell. Taylor & Francis. [Link]

-

Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. JoVE. [Link]

-

In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. PMC. [Link]

-

Striving Towards the Perfect In Vitro Oral Drug Absorption Model. ResearchGate. [Link]

-

Corning® HTS Transwell®-96 Permeable Support Protocols for Drug Transport Guidelines for Use. [Link]

-

Rapid Decrease in Transepithelial Electrical Resistance of Human Intestinal Caco-2 Cell Monolayers by Cytotoxic Membrane Perturbents. PubMed. [Link]

-

A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C 10). PubMed. [Link]

-

Lucifer yellow permeability assay. Bio-protocol. [Link]

-

Caco-2 permeability assay. Creative Bioarray. [Link]

-

Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

-

Human Small Intestinal Tissue Models to Assess Barrier Permeability: Comparative Analysis of Caco-2 Cells, Jejunal and Duodenal Enteroid-Derived Cells, and EpiIntestinal TM Tissues in Membrane-Based Cultures with and Without Flow. MDPI. [Link]

-

Oral Mucosa Models to Evaluate Drug Permeability. MDPI. [Link]

-

Permeation Enhancer-Induced Membrane Defects Assist the Oral Absorption of Peptide Drugs. ChemRxiv. [Link]

-

Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

-

Studies on the permeation enhancement of SNAC. ResearchGate. [Link]

-

SNAC for Enhanced Oral Bioavailability: An Updated Review. OUCI. [Link]

-

Complexification of In Vitro Models of Intestinal Barriers, A True Challenge for a More Accurate Alternative Approach. MDPI. [Link]

-

Current Understanding of Sodium N-(8-[2-Hydroxylbenzoyl] Amino) Caprylate (SNAC) as an Absorption Enhancer: The Oral Semaglutide. [Link]

-

Salcaprozate Sodium (SNAC) As An Oral Absorption Enhancer: Mechanism, Clinical Validation, And Implications For Peptide Drug Delivery. [Link]

-

A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. PMC. [Link]

-

Hims & Hers plans to launch $49 copy of Wegovy pill. Fierce Healthcare. [Link]

Sources

- 1. Striving Towards the Perfect In Vitro Oral Drug Absorption Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new era for oral peptides: SNAC and the development of oral semaglutide for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Salcaprozate Sodium (SNAC) As An Oral Absorption Enhancer: Mechanism, Clinical Validation, And Implications For Peptide Drug Delivery - Advanced Hair And Skin Solutions At DermaVue Skin Clinic, Kerala [dermavue.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Safety concerns over the use of intestinal permeation enhancers: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Alternative functional in vitro models of human intestinal epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alternative functional in vitro models of human intestinal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]

- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 22. scientificlabs.co.uk [scientificlabs.co.uk]

- 23. corning.com [corning.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Rapid decrease in transepithelial electrical resistance of human intestinal Caco-2 cell monolayers by cytotoxic membrane perturbents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Animal Models for SNAC-Based Drug Delivery Studies

Executive Summary

The oral delivery of macromolecular drugs (peptides, proteins) remains a "holy grail" in pharmaceutical development. Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC ) has emerged as a clinically validated permeation enhancer, most notably enabling the oral absorption of Semaglutide (Rybelsus®).

Unlike intestinal permeation enhancers that target tight junctions (e.g., sodium caprate), SNAC utilizes a transcellular gastric absorption mechanism . This unique mode of action requires specific in vivo modeling considerations. Standard intestinal delivery protocols often fail to capture SNAC's efficacy because they bypass the gastric microenvironment where SNAC functions.

This guide outlines high-fidelity protocols for evaluating SNAC-based formulations in rodents and large animals, emphasizing the "Gastric Absorption Hypothesis" and the critical role of co-formulation.

Mechanistic Foundation

To design a valid animal model, one must understand that SNAC does not merely "open the door" for drugs; it creates a transient, protected environment.

The "Tablet Erosion" Hypothesis

SNAC works best when co-formulated in a tablet. As the tablet erodes in the stomach, it releases a high concentration of SNAC, which:

-

Buffers Local pH: Neutralizes gastric acid in the immediate vicinity of the tablet, inactivating pepsin and protecting the cargo (e.g., GLP-1).

-

Fluidizes Membranes: Increases the lipophilicity of the peptide cargo via non-covalent complexation, facilitating transcellular flux through the gastric epithelium.

Diagram 1: SNAC Mechanism of Action

Caption: The SNAC mechanism relies on creating a local neutral pH micro-environment in the stomach to protect cargo from pepsin and facilitate transcellular absorption.

Species Selection Strategy

Choosing the right species is critical due to anatomical differences in gastric physiology.

| Feature | Rat (Wistar/SD) | Dog (Beagle) | Pig (Minipig) | Relevance to SNAC |

| Stomach Anatomy | Non-glandular forestomach + Glandular corpus | Glandular (similar to human) | Glandular (very similar to human) | High: Rats require specific dosing to target the glandular region. |

| Gastric pH | 3.0 - 4.0 (fed), <3.0 (fasted) | 1.0 - 2.0 (highly variable) | 1.5 - 2.5 | Critical: SNAC buffers pH; baseline acidity affects efficacy. |

| Gastric Emptying | Rapid | Variable (MMC cycles) | Slow | Medium: Affects residence time of the tablet. |

| Dosing Method | Liquid Gavage or Mini-capsule | Capsule/Tablet | Capsule/Tablet | High: Capsules mimic the clinical "erosion" mechanism best. |

| Cost/Throughput | Low / High | High / Low | High / Low | Rats for screening; Dogs for translation. |

Recommendation: Use Rats for initial PK screening and toxicity. Use Beagle Dogs for formulation optimization and translational PK, as their gastric physiology and capsule handling mimic humans more closely.

Experimental Protocols

Protocol A: Rat Screening (Liquid Gavage vs. Mini-Capsule)

Objective: To assess bioavailability of a peptide cargo with SNAC. Challenge: Liquid gavage dilutes SNAC, potentially reducing the "micro-environment" effect. Mini-capsules (Size 9) are preferred for mechanistic accuracy.

Materials:

-

Male Wistar Rats (250–300g).

-

SNAC: 300 mg/kg equivalent (typically ~50-100 mg/kg in rats depending on scaling).

-

Cargo: Peptide (e.g., Semaglutide) at 0.1–1.0 mg/kg.

-

Dosing: Torpac® Size 9 gelatin capsules (for solid) OR oral gavage needle (for liquid).

Step-by-Step Workflow:

-

Fasting (CRITICAL):

-

Fast rats for 12–16 hours prior to dosing. Access to water is permitted.

-

Why: Food raises gastric pH and mechanically obstructs the SNAC-peptide complex from reaching the epithelial surface.

-

-

Formulation Preparation:

-

Liquid: Dissolve SNAC in distilled water (pH adjusted to ~7.5 if needed for solubility). Add peptide immediately before dosing to prevent pre-complexation aggregation.

-

Solid (Preferred): Fill Size 9 capsules with a physical blend of SNAC and Peptide. Ratio is typically 300 mg SNAC : X mg Peptide (scaled down).

-

-

Administration:

-

Liquid: Gavage volume < 10 mL/kg.

-

Capsule: Use a specific pill-dosing syringe (e.g., Instech). Place the capsule deep in the esophagus and follow with 0.5 mL water flush to ensure delivery to the stomach.

-

-

Post-Dose Fasting:

-

Maintain fasting for 4 hours post-dose. Food intake triggers acid secretion and gastric emptying, disrupting the SNAC buffer zone.

-

-

Blood Sampling:

-

Collect blood at 0 (pre-dose), 5, 15, 30, 60, 120, 240 min via tail vein or jugular catheter.

-

Note: SNAC absorption is rapid (Tmax ~20-30 min). Early timepoints are crucial.

-

Stabilization: Collect into K2-EDTA tubes containing protease inhibitors (e.g., Aprotinin/DPP-4 inhibitor) to prevent cargo degradation in plasma.

-

Protocol B: Dog Translational Model (Capsule Dosing)

Objective: To mimic human clinical administration.

-

Animals: Non-naïve Beagle dogs (8–12 kg).

-

Fasting: Overnight fast (12h).

-

Dosing:

-

Administer the enteric-coated or immediate-release tablet/capsule containing the SNAC/Peptide blend.

-

Follow with exactly 50 mL of water .

-

Note: Water volume is critical. Too much water dilutes the SNAC buffer; too little prevents tablet dissolution.

-

-

Sampling: Cephalic vein. Timepoints: Pre-dose, 10, 20, 30, 45, 60, 90, 120, 180, 240, 360 min.

Bioanalysis & Data Handling

SNAC can interfere with standard LC-MS/MS workflows due to its surfactant-like properties and high concentration relative to the peptide cargo.

Sample Preparation Protocol

-

Acidification: Immediately acidify plasma samples (if compatible with cargo) to stop protease activity.

-

Extraction:

-

Protein Precipitation (PPT): 1:3 Plasma:Acetonitrile (with 1% Formic Acid). Vortex 5 min, Centrifuge 10 min @ 10,000g.

-

Solid Phase Extraction (SPE): Recommended. Use Mixed-Mode Cation Exchange (MCX) cartridges.

-

-

Interference Check: Run a "SNAC-only" blank to ensure no ion suppression at the peptide's retention time.

Data Calculation

Calculate Absolute Bioavailability (F%) :

-

Success Metric: For SNAC-based delivery, an

is considered clinically commercially viable (comparable to oral Semaglutide).

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |